molecular formula C17H22ClN5O2 B13826104 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B13826104
M. Wt: 363.8 g/mol
InChI Key: AJPNZOOJUKYPGV-UHFFFAOYSA-N
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Description

4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium tert-butoxide and phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, utilizing automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium osmate hydrate and sodium periodate.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can modulate various signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C17H22ClN5O2

Molecular Weight

363.8 g/mol

IUPAC Name

4-(7-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

InChI

InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3

InChI Key

AJPNZOOJUKYPGV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4

Origin of Product

United States

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